4-(morpholinosulfonyl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(morpholinosulfonyl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide is a complex organic compound that features a benzamide core substituted with a morpholinosulfonyl group and a cyclopropylmethyl group attached to a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(morpholinosulfonyl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide typically involves multiple steps:
Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of a suitable benzoyl chloride with an amine.
Introduction of the Morpholinosulfonyl Group: This step involves the sulfonylation of the benzamide with morpholine and a sulfonyl chloride.
Attachment of the Cyclopropylmethyl Group: The cyclopropylmethyl group is introduced via a cyclopropanation reaction, often using a cyclopropylmethyl halide.
Thiophene Substitution: The final step involves the substitution of the thiophene ring onto the cyclopropylmethyl group, typically through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-(morpholinosulfonyl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The benzamide core can be reduced to form corresponding amines.
Substitution: The morpholinosulfonyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones of the thiophene ring.
Reduction: Amines derived from the benzamide core.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(morpholinosulfonyl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Industry: Used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-(morpholinosulfonyl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or proteins that the compound can bind to or inhibit.
Pathways Involved: The compound may interfere with signaling pathways, metabolic processes, or gene expression, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
4-(morpholinosulfonyl)-N-(cyclopropylmethyl)benzamide: Lacks the thiophene ring, which may affect its biological activity.
4-(morpholinosulfonyl)-N-((1-phenyl)cyclopropyl)methyl)benzamide: Contains a phenyl group instead of a thiophene ring, leading to different chemical properties.
Uniqueness
4-(morpholinosulfonyl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide is unique due to the presence of the thiophene ring, which can enhance its electronic properties and potentially its biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
4-morpholin-4-ylsulfonyl-N-[(1-thiophen-2-ylcyclopropyl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S2/c22-18(20-14-19(7-8-19)17-2-1-13-26-17)15-3-5-16(6-4-15)27(23,24)21-9-11-25-12-10-21/h1-6,13H,7-12,14H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJKJOXXNKNNNBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.